![molecular formula C21H15F2N3OS B2756512 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895437-69-1](/img/structure/B2756512.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide, commonly known as DFBT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFBT is a heterocyclic compound that is synthesized through a multistep process involving several chemical reactions.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide have shown potential anticancer activity. For instance, derivatives of benzothiazole and thiazolopyrimidines have been tested against lung, breast, and CNS cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). Similarly, thiazolyl N-benzyl-substituted acetamide derivatives, containing a structure akin to the queried compound, inhibited Src kinase and showed anticancer activities against colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Metabolic Stability Improvement
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the development of analogues to improve metabolic stability. N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound with a similar structural motif, showed potent in vitro and in vivo inhibitory activity but underwent metabolic deacetylation. Analogues were synthesized to reduce this metabolic liability, maintaining efficacy (Stec et al., 2011).
Antimicrobial Activity
Derivatives of acetamide, including those with a benzo[d]thiazol-2-yl structure, have been explored for their antimicrobial properties. Novel sulphonamide derivatives were synthesized and exhibited good antimicrobial activity, with some showing high activity towards various strains. Computational and experimental correlations provided insights into the antimicrobial efficacy of these compounds (Fahim & Ismael, 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been synthesized and analyzed for their ligand-protein interactions and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and non-linear optical activity, suggesting their utility in photovoltaic applications. Molecular docking with cyclooxygenase 1 (COX1) indicated significant binding affinity, highlighting their potential in biochemical and photovoltaic applications (Mary et al., 2020).
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS/c22-16-10-17(23)20-18(11-16)28-21(25-20)26(13-15-7-4-8-24-12-15)19(27)9-14-5-2-1-3-6-14/h1-8,10-12H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGFMXFVZHJCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

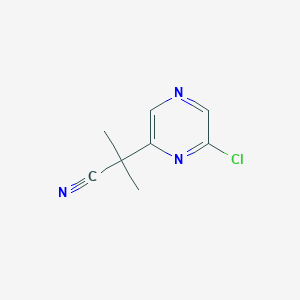
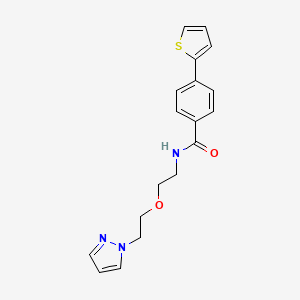
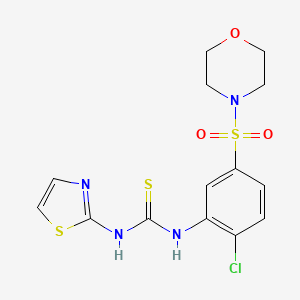

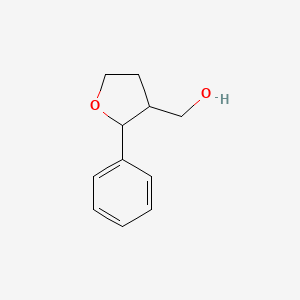
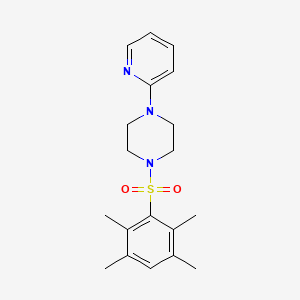
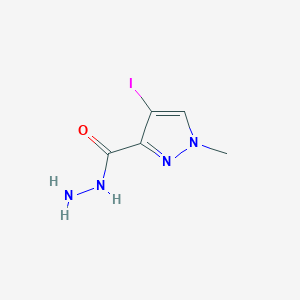

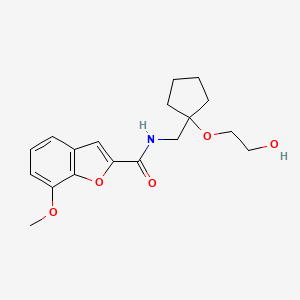
![N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756446.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide](/img/structure/B2756448.png)
![8-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2756449.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2756450.png)
